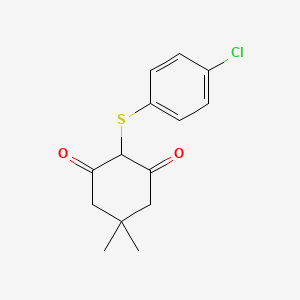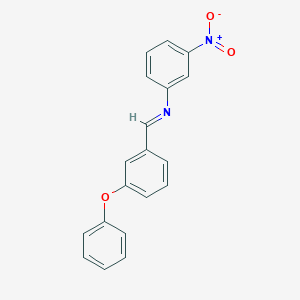
N-(3-Phenoxybenzylidene)-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenoxybenzylidene)-3-nitroaniline, commonly known as PBNA, is an organic compound that has gained substantial attention in the field of scientific research. PBNA is a yellow crystalline solid that is widely used in biochemical and physiological experiments due to its unique properties.
Mecanismo De Acción
PBNA works by binding to specific biomolecules and undergoing a change in its fluorescence emission. The change in fluorescence can be measured and used to determine the concentration of the target biomolecule. PBNA has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them.
Biochemical and Physiological Effects:
PBNA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular processes. Additionally, PBNA has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBNA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it has a high binding affinity for certain biomolecules, making it an effective tool for detecting and quantifying them. However, PBNA also has some limitations. It may have non-specific binding to other biomolecules, leading to inaccurate results. Additionally, it may have limited solubility in certain solvents, making it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on PBNA. One area of focus is the development of new PBNA derivatives with improved properties, such as increased binding affinity and specificity. Additionally, PBNA could be used in the development of new diagnostic tools and therapeutic agents for various diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of PBNA and its potential therapeutic benefits.
Conclusion:
In conclusion, PBNA is an organic compound with unique properties that make it an effective tool for scientific research. It is widely used as a fluorescent probe for detecting and quantifying various biomolecules and has potential therapeutic benefits. While PBNA has some limitations, it remains a valuable tool for researchers in various fields. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
PBNA can be synthesized using a simple reaction between 3-nitroaniline and 3-phenoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and solvent under controlled conditions. The resulting product is then purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
PBNA is widely used in scientific research due to its unique properties. It is used as a fluorescent probe for detecting and quantifying various analytes such as enzymes, proteins, and nucleic acids. PBNA is also used as a pH indicator and a sensor for detecting changes in temperature and pressure. Additionally, PBNA is used in the development of new drugs and therapeutic agents.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-8-5-7-16(13-17)20-14-15-6-4-11-19(12-15)24-18-9-2-1-3-10-18/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPUVXPVFGGDRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(2-Phenylethyl)benzoyl]amino]benzoic acid](/img/structure/B7464473.png)
![3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one](/img/structure/B7464478.png)
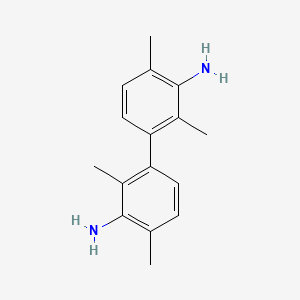
![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B7464499.png)
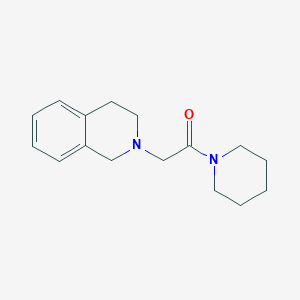
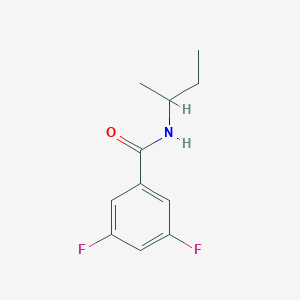

![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)

![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)
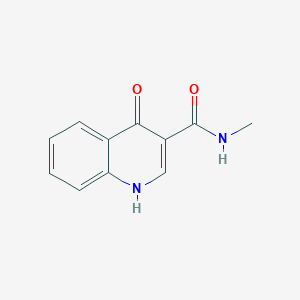

![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
